Ethanone, 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-, oxime Ethanone, 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-, oxime
Brand Name: Vulcanchem
CAS No.: 146321-89-3
VCID: VC3024026
InChI: InChI=1S/C11H13NO3/c1-8(12-13)9-3-4-10-11(7-9)15-6-2-5-14-10/h3-4,7,13H,2,5-6H2,1H3/b12-8+
SMILES: CC(=NO)C1=CC2=C(C=C1)OCCCO2
Molecular Formula: C11H13NO3
Molecular Weight: 207.23 g/mol

Ethanone, 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-, oxime

CAS No.: 146321-89-3

Cat. No.: VC3024026

Molecular Formula: C11H13NO3

Molecular Weight: 207.23 g/mol

* For research use only. Not for human or veterinary use.

Ethanone, 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-, oxime - 146321-89-3

Specification

CAS No. 146321-89-3
Molecular Formula C11H13NO3
Molecular Weight 207.23 g/mol
IUPAC Name (NE)-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethylidene]hydroxylamine
Standard InChI InChI=1S/C11H13NO3/c1-8(12-13)9-3-4-10-11(7-9)15-6-2-5-14-10/h3-4,7,13H,2,5-6H2,1H3/b12-8+
Standard InChI Key KAJUEPSASIYCGN-XYOKQWHBSA-N
Isomeric SMILES C/C(=N\O)/C1=CC2=C(C=C1)OCCCO2
SMILES CC(=NO)C1=CC2=C(C=C1)OCCCO2
Canonical SMILES CC(=NO)C1=CC2=C(C=C1)OCCCO2

Introduction

Chemical Structure and Properties

Ethanone, 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-, oxime belongs to the oxime class of compounds, characterized by the general formula RR'C=N−OH. In this specific molecule, the oxime functionality is attached to a benzodioxepin ring system, creating a unique structural arrangement with potential pharmacological significance.

The compound features a seven-membered heterocyclic ring containing two oxygen atoms (the benzodioxepin moiety) with an oxime group at the 7-position. This structural arrangement provides distinctive chemical properties and potential biological activities when compared to other oximes or benzodioxepin derivatives.

Identification Parameters

Detailed identifying information for Ethanone, 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-, oxime is presented in Table 1, compiled from chemical databases and literature sources.

Table 1: Identification Parameters for Ethanone, 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-, oxime

ParameterValue
CAS Number146321-89-3
Molecular FormulaC11H13NO3
Molecular Weight207.23 g/mol
InChIInChI=1S/C11H13NO3/c1-8(12-13)9-3-4-10-11(7-9)15-6-2-5-14-10/h3-4,7,13H,2,5-6H2,1H3
InChI KeyKAJUEPSASIYCGN-UHFFFAOYSA-N
SMILESON=C(C1=CC=C2OCCCOC2=C1)C
Synonyms- Ethanone, 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-, oxime
- 2H-1,5-Benzodioxepin, ethanone deriv.

These identification parameters are essential for accurate chemical database searches and structural comparisons with related compounds .

Structural Features

The structure of Ethanone, 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-, oxime incorporates several key features:

  • A benzene ring fused to a seven-membered dioxepin ring (benzodioxepin)

  • The dioxepin ring contains two oxygen atoms in a 1,5-arrangement

  • A dihydro form of the heterocyclic ring (3,4-dihydro-2H)

  • An oxime functional group (C=N-OH) attached at the 7-position of the benzodioxepin scaffold

  • The oxime derives from an ethanone (acetyl) group

This molecular architecture contributes to its chemical reactivity, stereochemistry, and potential biological interactions.

Physical and Spectroscopic Properties

While specific experimental data for Ethanone, 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-, oxime is limited in the published literature, its properties can be inferred from general oxime characteristics and related compounds.

Physical Properties

Oximes typically exist as colorless crystals or thick liquids with limited water solubility. The benzodioxepin scaffold likely enhances the lipophilicity of the compound. Based on related oximes, the compound would be expected to have moderate to high stability under normal conditions.

Spectroscopic Characteristics

Oximes exhibit characteristic spectroscopic features that aid in their identification and structural confirmation:

Table 2: Expected Spectroscopic Properties of Ethanone, 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-, oxime

Spectroscopic TechniqueExpected FeaturesBasis
IR Spectroscopy3600 cm⁻¹ (O−H stretching)
1665 cm⁻¹ (C=N stretching)
945 cm⁻¹ (N−O stretching)
Common oxime bands
¹H NMRSignals for aromatic protons (6.5-8.0 ppm)
Signals for dioxepin CH₂ groups (3.5-4.5 ppm)
Signal for oxime OH (10-12 ppm)
Signal for methyl group (~2.0-2.5 ppm)
Typical chemical shifts for the structural components
¹³C NMRSignals for aromatic carbons (115-150 ppm)
Signal for C=N carbon (150-160 ppm)
Signals for dioxepin CH₂ carbons (65-75 ppm)
Signal for methyl carbon (~15-20 ppm)
Expected based on similar structures
Mass SpectrometryMolecular ion at m/z 207
Fragmentation pattern showing loss of OH (m/z 190)
Benzodioxepin fragment ions
Predicted fragmentation pattern

Synthesis and Preparation

Synthetic Routes

Based on established methods for oxime synthesis and benzodioxepin chemistry, several potential synthetic routes for Ethanone, 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-, oxime can be proposed.

From the Corresponding Ketone

The most direct approach would involve the reaction of the parent ketone, 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanone (CAS: 22776-09-6), with hydroxylamine or a hydroxylamine salt under appropriate conditions:

Table 3: Potential Synthesis from Ketone Precursor

StepReagentsConditionsExpected Yield
Oxime Formation1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanone
+ NH₂OH·HCl
+ Base (e.g., sodium acetate or pyridine)
Reflux in ethanol/water
or
Pyridine as solvent, room temperature
60-85% (based on typical oxime formations)

The ketone precursor 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanone has been documented in chemical databases , with a molecular formula of C₁₁H₁₂O₃ and molecular weight of 192.21 g/mol.

Multi-step Synthesis

For constructing the entire molecule, a more elaborate synthetic pathway would be required:

  • Formation of the benzodioxepin scaffold

  • Introduction of the acetyl group at the 7-position

  • Conversion of the acetyl group to the oxime

Research on benzodioxepine analogues suggests that the construction of the benzodioxepin ring system might involve alkylation and ring closure reactions, potentially using reagents like epichlorohydrin or 2-[2-bromo-1-(chloromethyl)ethoxy]tetrahydro-2H-pyran for ring formation .

Purification and Characterization

Following synthesis, purification would typically involve recrystallization or chromatographic techniques, with characterization performed using spectroscopic methods (IR, NMR, MS) and elemental analysis to confirm the structure and purity of the product.

Biological Activities and Applications

Anticonvulsant Activity

Oximes derived from aromatic ketones have demonstrated anticonvulsant properties in various studies. Research on O-alkylated derivatives of 1-(2-naphthyl)-2-(imidazol-1-yl)ethanone oxime showed promising anticonvulsant activity when tested using maximal electroshock seizure (MES) and subcutaneous metrazole (ScM) tests .

The structural similarity between these compounds and Ethanone, 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-, oxime suggests potential anticonvulsant activity that warrants investigation.

Research on para-benzoquinone mono-oximes has revealed antidepressant activities for certain derivatives. In particular, the (4E) oxime of 2-isopropyl-5-methyl-para-benzoquinone and its 2-diethylamino-ethyl derivative demonstrated antidepressant potencies slightly higher than the reference standard in the forced swimming test .

Table 4: Comparative Antidepressant Activity Data from Related Oximes

CompoundDose (mg/kg i.p.)Duration of Immobility (sec ± S.E.M.)Statistical Significance
Control--205.5 ± 4.4--
Imipramine (reference)15178.3 ± 7.8p < 0.05
(4E) oxime of 2-isopropyl-5-methyl-para-benzoquinone10174.8 ± 8.9p < 0.05
2-diethylamino-ethyl derivative10175.1 ± 7.8p < 0.05

This data suggests that appropriately functionalized oximes can exhibit significant antidepressant effects .

Antimicrobial Activity

Oxime ether derivatives, particularly those containing aromatic rings, have shown antimicrobial activity against various bacterial strains. For instance, indole-based oxime derivatives demonstrated efficacy against drug-resistant Staphylococcus aureus, including strains resistant to vancomycin .

The combination of the benzodioxepin scaffold with the oxime functionality in Ethanone, 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-, oxime may confer antimicrobial properties that could be valuable for developing new antibacterial agents.

Structure-Activity Relationships

The biological activities of oximes and benzodioxepin derivatives are influenced by several structural factors:

  • The E/Z configuration of the oxime group, which affects molecular geometry and interaction with biological targets

  • The nature and position of substituents on the aromatic ring

  • The size and conformation of the heterocyclic ring system

  • The presence of additional functional groups

For benzodioxepin analogues specifically, limited olfactory reports with modifications influenced by functionality, polarity, and ring size have prompted investigations into structure-activity relationships . These studies may provide insights into how structural variations in Ethanone, 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-, oxime could impact its biological properties.

Comparison with Related Compounds

To better understand the potential properties and applications of Ethanone, 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-, oxime, it is valuable to compare it with structurally related compounds.

Table 5: Comparison with Related Compounds

CompoundStructural RelationshipKnown PropertiesPotential Relevance
1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanoneKetone precursorBoiling point: 120°C/0.5mm
Density: 1.146±0.06 g/cm³
Synthetic precursor
1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethane-1-thiolThiol analog (S instead of NOH)Different reactivity profile due to thiol groupComparative pharmacological studies
7-Methyl-2H-1,5-benzodioxepin-3(4H)-one oximeDifferent position of functional groupsSynthesized via oxime formation from corresponding ketoneSynthetic methodology insights
Benzophenone oximeSimpler oxime structureMelting point: 140-144°C
Water solubility: insoluble
Used in organic synthesis
Reference for physical properties
1-(3,4-dimethoxyphenyl)ethan-1-one oximeSimilar functional groups, different ring systemMelting point: 147°CComparative physical properties

Research Gaps and Future Directions

Despite the potential significance of Ethanone, 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-, oxime, several research gaps remain that warrant further investigation:

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